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Compound of Interest

Compound Name: AMOZ-CHPh-3-acid

Cat. No.: B12382243 Get Quote

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available data for the chemical

entity identified as "AMOZ-CHPh-3-O-C-acid" with CAS Number 1416047-55-6. An extensive

search of scientific literature and chemical databases indicates that detailed spectroscopic data

(NMR, MS) and experimental protocols for a compound precisely matching the user-provided

name "AMOZ-CHPh-3-acid" are not publicly available. The provided name appears to be a

variation of the identifier found in chemical indexing services. This guide focuses on presenting

the confirmed identity of the related compound and outlines the standard methodologies used

for acquiring the types of spectroscopic data requested.

Compound Identification
Initial searches for "AMOZ-CHPh-3-acid" did not yield a direct match in scientific literature.

However, a closely related identifier, AMOZ-CHPh-3-O-C-acid, is linked to the Chemical

Abstracts Service (CAS) registry number 1416047-55-6[1].

It is highly probable that "AMOZ-CHPh-3-acid" is a shorthand or a slight misnomer for the

compound registered under this CAS number. The designation "AMOZ" is recognized as a

common abbreviation for the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-

oxazolidinone[2]. This is a critical marker in food safety and veterinary medicine for detecting

the use of the banned antibiotic furaltadone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12382243?utm_src=pdf-interest
https://www.benchchem.com/product/b12382243?utm_src=pdf-body
https://www.benchchem.com/product/b12382243?utm_src=pdf-body
https://chembk.com/en/chem/AMOZ-CHPh-3-O-C-acid
https://www.benchchem.com/product/b12382243?utm_src=pdf-body
https://www.thepharmajournal.com/archives/2023/vol12issue2/PartC/12-1-483-293.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Given the absence of published synthesis or detailed characterization data for a compound

with the full "AMOZ-CHPh-3-O-C-acid" structure, this document will proceed by outlining the

standard analytical workflows and data presentation formats that would be used for its

characterization, should the compound be synthesized and analyzed.

Standard Experimental Protocols
Detailed experimental protocols for this specific compound are not available. However, the

following sections describe the standard, widely accepted methodologies for acquiring NMR

and MS data for a novel small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of

solvent depends on the compound's solubility. An internal standard, such as

tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition: The spectrum would be acquired on a 400 MHz or higher field NMR

spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C spectrum would be acquired on the same instrument, typically

requiring a larger number of scans (1024 or more) due to the low natural abundance of the

¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum with

single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phase and baseline correction. The resulting spectra are then

integrated (for ¹H NMR) and peaks are picked and referenced.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a

compound and can provide structural information through fragmentation analysis.
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Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a

suitable volatile solvent like methanol or acetonitrile.

Ionization: For a molecule of this type, Electrospray Ionization (ESI) would be the preferred

method. The analysis would be run in both positive and negative ion modes to determine the

most stable ionization pathway.

Analysis:

High-Resolution Mass Spectrometry (HRMS): The sample would be introduced into an

Orbitrap or Time-of-Flight (TOF) mass analyzer. This provides a highly accurate mass

measurement (typically to within 5 ppm), which is used to confirm the elemental

composition.

Tandem Mass Spectrometry (MS/MS): To gain structural insights, the molecular ion of

interest is selected and subjected to collision-induced dissociation (CID). The resulting

fragmentation pattern provides valuable information about the molecule's substructures[3].

Generic Data Presentation
While specific data for AMOZ-CHPh-3-acid is unavailable, this section provides templates for

how the NMR and MS data would be structured for a technical report. The data shown are

representative examples for a hypothetical aromatic carboxylic acid.

Table 1: Hypothetical ¹H NMR Data
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

11.57 s (broad) - 1H -COOH

8.10 d 7.8 2H Ar-H

7.62 t 7.5 1H Ar-H

7.48 t 7.8 2H Ar-H
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Note: The carboxylic acid proton is characteristically found far downfield (10-12 ppm) and is

often broad[4]. Protons on an aromatic ring typically appear between 7-8.5 ppm[5].

Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

172.5 -COOH

133.8 Ar-C (quaternary)

130.2 Ar-CH

129.3 Ar-CH

128.5 Ar-CH

Note: The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range.

Aromatic carbons appear between 120-150 ppm.

Table 3: Hypothetical High-Resolution Mass
Spectrometry (HRMS) Data

Ionization
Mode

Calculated m/z Measured m/z
Difference
(ppm)

Proposed
Formula

ESI+ [M+H]⁺ [M+H]⁺ < 5 CₓHᵧNₐOₑ

ESI- [M-H]⁻ [M-H]⁻ < 5 CₓHᵧNₐOₑ

Visualization of Analytical Workflow
The following diagrams illustrate the standard workflow for characterizing a novel chemical

compound and a representation of its potential structure based on the fragments in its name.
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Caption: General workflow for chemical characterization.
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Caption: Logical relationship of fragments in the compound name.
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Conclusion
While a comprehensive dataset for a compound named "AMOZ-CHPh-3-acid" is not available

in the public domain, the related CAS number 1416047-55-6 and the common chemical

abbreviation "AMOZ" provide a strong indication of its potential core structure. This guide has

outlined the standard, industry-accepted protocols for NMR and MS analysis and provided

templates for the clear and concise presentation of such data. Researchers aiming to

synthesize or analyze this compound should follow these established methodologies to ensure

the generation of high-quality, publishable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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